5-Chloro-2'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-2'-deoxyuridine and its analogs typically involves palladium-catalyzed coupling reactions. For example, 2'-deoxyuridines with heterocyclic substituents have been synthesized through the coupling of 5-iodo-2'-deoxyuridine with activated heteroaromatics, leading to compounds with potent antiviral activities (Wigerinck et al., 1991). Another method, radioiododemercuration, allows for the synthesis of radioiodinated 2'-deoxyuridine derivatives from 5-chloromercuri-2'-deoxyuridine, demonstrating the versatility of synthetic approaches (Baranowska-Kortylewicz et al., 1988).
Molecular Structure Analysis
The molecular and crystal structure of 2'-chloro-2'-deoxyuridine has been determined through three-dimensional X-ray data, revealing its orthorhombic space group and conformational parameters similar to other pyrimidine nucleoside structures (Suck et al., 1972). This analysis provides insights into the structural basis of its biochemical activity and interactions.
Chemical Reactions and Properties
5-Chloro-2'-deoxyuridine undergoes various chemical reactions that enhance its antiviral efficacy. For instance, it has been shown to react with cysteine at specific pH levels, forming compounds with potential biological activity (Pal, 1978). Such reactions underscore the chemical versatility and potential for further modification of this nucleoside analog.
Physical Properties Analysis
The vibrational properties of 5-chloro-2'-deoxyuridine have been studied using FTIR and FT-Raman spectroscopy, providing detailed information on its vibrational modes and the degree of coupling between the chlorouracil base and the deoxyribose moiety (Bailey et al., 1999). These studies are essential for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The antiviral activity of 5-chloro-2'-deoxyuridine and its derivatives is a key aspect of its chemical properties. The compound and its analogs have been evaluated against a range of viruses, demonstrating significant and selective antiviral activity, especially against herpes simplex virus (Griengl et al., 1985). This selective inhibition highlights the therapeutic potential of 5-chloro-2'-deoxyuridine and its relevance in antiviral research.
Scientific Research Applications
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Cell Cycle Dynamics
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Cell Cycle Length Analysis
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DNA Labeling
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Molecular Combing Assay
- Application: CldU has been used to label HEK293T cells for molecular combing assays .
- Method: In this assay, DNA fibers are stretched and combed on a surface, and the incorporated CldU can be detected and visualized .
- Results: This technique allows for the analysis of replication dynamics and can be used to detect replication defects .
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Mutagenesis Studies
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Clastogenesis Studies
- Application: CldU is a potent clastogen and can be used in clastogenesis studies .
- Method: Clastogens are agents that can cause breaks in chromosomes, and CldU can induce these breaks when incorporated into DNA .
- Results: These studies can provide insights into the mechanisms of chromosome breakage and the effects of chromosomal aberrations on cellular processes .
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DNA Replication, Repair, and Recombination Studies
- Application: DNA labeled with CldU serves as an effective tool to analyze and quantify DNA replication, repair, and recombination .
- Method: CldU is incorporated into DNA during replication, in place of thymidine .
- Results: This allows researchers to track DNA synthesis and replication, and can be used in studies of DNA repair and recombination .
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Cell-Cycle Arrest Studies
- Application: CldU is found to alter the dNTP pools and might lead to cell-cycle arrest .
- Method: The incorporation of CldU into DNA can lead to alterations in the cell cycle .
- Results: These studies can provide insights into the mechanisms of cell-cycle arrest and the effects of alterations in the cell cycle on cellular processes .
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Sister-Chromatid Exchange Studies
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Ionizing Radiation Response Studies
- Application: CldU has less response to ionizing radiation compared to other thymine analogs .
- Method: The incorporation of CldU into DNA can lead to alterations in the response to ionizing radiation .
- Results: These studies can provide insights into the mechanisms of the cellular response to ionizing radiation and the effects of alterations in this response on cellular processes .
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Antiviral Compound Studies
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Temporal Labeling of Distinct Populations
Safety And Hazards
5-Chloro-2’-deoxyuridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .
Future Directions
5-Chloro-2’-deoxyuridine has been used to analyze and quantify DNA replication, repair, and recombination . It is a potent mutagen, clastogen, and toxicant, and it is used as a thymidine analog . It is found to alter the dNTP pools and might lead to cell-cycle arrest . Future research may focus on its potential applications in the study of DNA damage and repair mechanisms .
properties
IUPAC Name |
5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964486 | |
Record name | 5-Chloro-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 5-Chloro-2'-deoxyuridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20108 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Chloro-2'-deoxyuridine | |
CAS RN |
50-90-8 | |
Record name | 5-Chloro-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2'-deoxyuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.